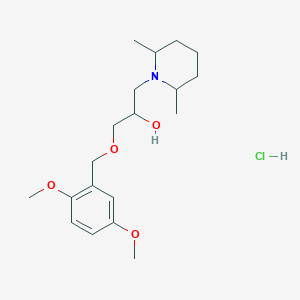
N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O6S and its molecular weight is 489.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Compounds with oxalamide structures, similar to N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, are often explored for their roles in organic synthesis and catalysis. For instance, oxalamide derivatives have been studied as ligands in catalytic reactions, such as in the Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides. This process facilitates the creation of internal alkynes through a copper-catalyzed coupling reaction, indicating the potential utility of oxalamide derivatives in enhancing the efficiency and selectivity of such catalytic processes (Chen et al., 2023).
Medicinal Chemistry
In medicinal chemistry, oxalamide structures and related compounds are often investigated for their biological activities. The study of Schiff’s bases and azetidinones of isonocotinyl hydrazone, for example, reveals their potential as antidepressant and nootropic agents. This suggests that derivatives of oxalamide could also be explored for their pharmacological properties, including their interactions with biological targets and potential therapeutic applications (Thomas et al., 2016).
Material Science
In material science, the structural attributes of oxalamide derivatives could be utilized in the development of novel materials with specific properties. The study of magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, for instance, highlights the role of metal complexes in the immortal ring-opening polymerization (ROP) of cyclic esters. This research indicates the potential of oxalamide derivatives in creating polymers with tailored properties for various applications (Wang et al., 2012).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-17-6-9-20(10-7-17)34(30,31)27-14-4-5-19(27)16-26-24(29)23(28)25-13-12-18-8-11-21(32-2)22(15-18)33-3/h6-11,15,19H,4-5,12-14,16H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTTXOBZSFKOID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2412972.png)
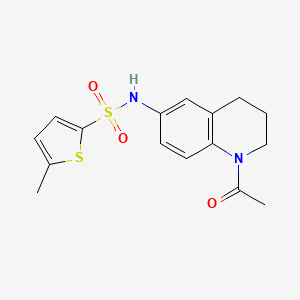


![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2412979.png)
![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)
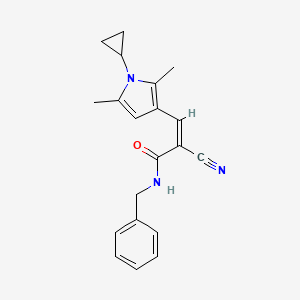
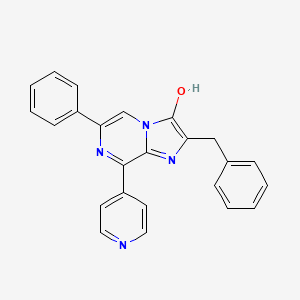
![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)

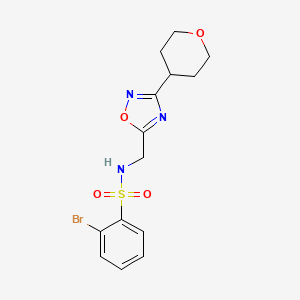
![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)
